Cas no 891450-20-7 ({2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
- [2-(2-METHYL-BENZOIMIDAZOL-1-YLMETHYL)-BENZOIMIDAZOL-1-YL]-ACETIC ACID
- AKOS003574018
- 2-[2-[(2-methylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
- AQ-086/43383889
- 891450-20-7
- {2-[(2-methyl-1,3-benzodiazol-1-yl)methyl]-1,3-benzodiazol-1-yl}acetic acid
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- MDL: MFCD06755480
- Inchi: 1S/C18H16N4O2/c1-12-19-13-6-2-4-8-15(13)21(12)10-17-20-14-7-3-5-9-16(14)22(17)11-18(23)24/h2-9H,10-11H2,1H3,(H,23,24)
- InChI Key: OBTNCBUHBXKELF-UHFFFAOYSA-N
- SMILES: OC(CN1C2C=CC=CC=2N=C1CN1C(C)=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 320.127
- Monoisotopic Mass: 320.127
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 72.9Ų
{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613566-1g |
2-(2-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891450-20-7 | 98% | 1g |
¥4058.00 | 2024-04-26 | |
| Crysdot LLC | CD11028047-1g |
2-(2-((2-Methyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetic acid |
891450-20-7 | 97% | 1g |
$297 | 2024-07-18 |
{2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
Recent Advances in the Study of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: 891450-20-7)
The compound {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: 891450-20-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzimidazole scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.
One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. In vitro and in vivo studies have demonstrated that {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid exhibits potent inhibitory effects on pro-inflammatory cytokines and enzymes such as COX-2 and TNF-α. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs.
Another area of interest is the compound's antimicrobial properties. Recent investigations have revealed that {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential enzymatic processes, making it a promising candidate for further development as an antimicrobial agent.
In the context of cancer research, preliminary studies have indicated that this compound may induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The exact molecular targets remain under investigation, but early data suggest involvement of the PI3K/AKT and MAPK pathways. These findings highlight the potential of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid as a chemotherapeutic agent or adjuvant therapy.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid to improve yield and purity. Novel catalytic methods and green chemistry approaches have been explored to make the synthesis more efficient and environmentally friendly. These developments are crucial for scaling up production for preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further research. Ongoing studies are investigating structural modifications and formulation strategies to overcome these limitations.
In conclusion, {2-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid (CAS: 891450-20-7) represents a promising scaffold for drug development across multiple therapeutic areas. Continued research into its biological activities, mechanism of action, and synthetic optimization will be essential to fully realize its potential in the pharmaceutical industry.
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